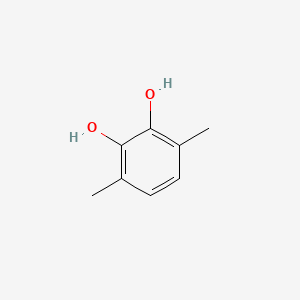

3,6-Dimethylbenzene-1,2-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUZWBOJHNWZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466788 | |

| Record name | 3,6-Dimethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-78-6 | |

| Record name | 3,6-Dimethylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYLPYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40DP349GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,6 Dimethylbenzene 1,2 Diol and Its Derivatives

Regioselective Hydroxylation Approaches to Dimethylbenzene Precursors

Directing the hydroxylation to specific positions on a dimethylbenzene scaffold is a key challenge. Both biological and chemical catalysis offer powerful solutions to achieve this regioselectivity.

Biocatalytic hydroxylation using enzymes presents an elegant and highly selective method for the synthesis of hydroxylated aromatic compounds. researchgate.net Enzymes such as monooxygenases and dioxygenases, found in various microorganisms, can catalyze the introduction of hydroxyl groups onto aromatic rings with remarkable precision, often under mild reaction conditions. researchgate.net

Toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) from Pseudomonas sp. OX1 is a well-studied enzyme capable of hydroxylating a wide range of aromatic compounds, including xylenes. plos.org For instance, the biotransformation of o-xylene using ToMO produces a mixture of 3,4-dimethylphenol (B119073) (80%) and 2,3-dimethylphenol (B72121) (20%). plos.org Another enzyme, phenol (B47542) hydroxylase (PH), can then further hydroxylate these intermediates. The sequential action of ToMO and PH on o-xylene can lead exclusively to 3,4-dimethylcatechol. asm.org

Similarly, cytochrome P450 enzymes are capable of performing oxidative transformations. uq.edu.au Studies on toluene 4-monooxygenase, a diiron hydroxylase, show that it can hydroxylate p-xylene (B151628) to produce 2,5-dimethylphenol (B165462). nih.gov The mechanism of these enzymatic reactions is complex, sometimes involving transient epoxide intermediates that direct the high degree of regiospecificity. nih.gov

Table 1: Examples of Enzymatic Hydroxylation of Dimethylbenzene Isomers

| Enzyme System | Substrate | Key Products | Reference |

|---|---|---|---|

| Toluene o-xylene Monooxygenase (ToMO) | o-Xylene | 3,4-Dimethylphenol (80%), 2,3-Dimethylphenol (20%) | plos.org |

| Toluene 4-monooxygenase | p-Xylene | 2,5-Dimethylphenol | nih.gov |

| Phenol Hydroxylase (PH) | 2,3-Dimethylphenol | 2,3-Dimethylcatechol | asm.org |

Chemical methods provide an alternative to enzymatic processes for the hydroxylation of dimethylbenzenes. The commercial production of terephthalic acid from p-xylene, known as the AMOCO process, utilizes a liquid-phase catalytic oxidation with a cobalt-manganese-bromide (Co/Mn/Br) catalyst system. researchgate.net This process operates via a free-radical chain mechanism, involving initiation, propagation, and termination steps. core.ac.uk While the ultimate product is a dicarboxylic acid, the initial steps involve the oxidation of the aromatic precursor. The reaction is typically carried out in an acetic acid solvent at elevated pressure and temperature (e.g., 15 bar and 200 °C). core.ac.uk Although powerful, these methods can require careful control to prevent over-oxidation and the formation of side products.

Multi-Step Synthesis from Substituted Benzene (B151609) Precursors

Multi-step synthesis allows for the construction of complex molecules like 3,6-dimethylbenzene-1,2-diol from simpler, readily available starting materials through a sequence of chemical reactions. vapourtec.com This approach offers a high degree of control over the final structure.

A common strategy for introducing functional groups onto an aromatic ring involves nitration followed by reduction. For a precursor like 1,4-dimethylbenzene (p-xylene), nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a single mono-nitro product (2,5-dimethylnitrobenzene) due to the molecule's symmetry. brainly.com

The deactivating nitro group can then be reduced to an activating amino group (-NH₂). msu.edu This reduction is commonly achieved through catalytic hydrogenation (using H₂ gas with a catalyst like Pd/C) or by using reducing metals in an acidic medium. msu.edu The resulting aminodimethylbenzene can then undergo further reactions, such as diazotization and subsequent hydroxylation, to install the hydroxyl groups, ultimately leading to the desired catechol derivative.

Another effective multi-step route involves the use of protecting groups, particularly methoxy (B1213986) groups (-OCH₃), which can be cleaved in a later step to reveal the hydroxyl functions. The synthesis starts with a dimethoxy-dimethylbenzene precursor, such as 1,2-dimethoxy-3,6-dimethylbenzene. This precursor can be synthesized and then subjected to a demethylation reaction to yield this compound. An efficient method for cleaving aromatic methyl ethers involves using hydrochloric acid (HCl) in water under high temperature and pressure (e.g., 185 °C, 50 bar N₂). rsc.org This process breaks the ether linkage to form the corresponding phenol or catechol.

Table 2: Comparison of Multi-Step Synthesis Strategies

| Strategy | Key Steps | Reagents/Conditions | Advantages |

|---|---|---|---|

| Nitration & Reduction | 1. Nitration of p-xylene2. Reduction of nitro group3. Diazotization/Hydroxylation | 1. HNO₃, H₂SO₄2. H₂, Pd/C or Fe, HCl | Well-established reactions, utilizes simple precursors. |

Electrochemical Synthesis of Catechol Derivatives and Analogues

Electrochemical methods are considered a green and efficient strategy for synthesizing organic compounds, including catechol derivatives. rsc.orgsid.ir This approach avoids the need for harmful oxidizing or reducing agents. rsc.orgnih.gov The general principle involves the electrochemical oxidation of a catechol or its derivative at an electrode surface (e.g., glassy carbon or platinum) to generate a highly reactive ortho-benzoquinone intermediate. rsc.orgnih.gov

This electro-generated o-benzoquinone can then rapidly react with a suitable nucleophile present in the solution through a Michael addition reaction. nih.govnih.gov This process, often following an EC (electrochemical-chemical) mechanism, leads to the formation of new, functionalized catechol derivatives in high purity and good yields. rsc.orgsid.ir The reaction can be carried out in an undivided cell in aqueous solutions, such as a phosphate (B84403) buffer. nih.govrsc.org A variety of nucleophiles, including thiols and compounds with nucleophilic carbon, have been successfully used to create a diverse library of catechol analogues. rsc.orgnih.gov

Anodic Oxidation of Catechols in the Presence of Nucleophiles

The anodic oxidation of catechols, including derivatives like this compound, represents a powerful and green method for synthesizing more complex molecules. This electrochemical approach involves the oxidation of the catechol at an anode to generate a highly reactive o-benzoquinone intermediate. In the presence of a suitable nucleophile, this intermediate readily undergoes further reaction, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

This method is particularly valuable as it often proceeds in aqueous solutions under mild conditions, avoiding the need for toxic and metal-based oxidizing agents. psu.eduoup.com The electrochemical synthesis can be precisely controlled through techniques like cyclic voltammetry and controlled-current coulometry. oup.com A variety of nucleophiles have been successfully employed in this reaction, including 1,3-dicarbonyl compounds (like 1,3-indandione), enaminones, mercaptoheterocycles, and various amines, resulting in a diverse array of substituted catechol products. psu.eduoup.comrsc.orgsid.ir For instance, the reaction of electrochemically generated o-benzoquinones with 1,3-indandione (B147059) leads to an efficient carbon-carbon bond-forming reaction at the catechol skeleton. oup.comoup.com Similarly, the use of N,N-acetals as nucleophiles results in α-arylated products. psu.edu

Mechanisms of Electrochemical Oxidation (EC and ECEC pathways)

The electrochemical oxidation of catechols in the presence of nucleophiles can proceed through several mechanistic pathways, with the most common being the EC and ECEC mechanisms. sid.irresearchgate.net The nomenclature describes the sequence of events: 'E' for an electron transfer step at the electrode surface and 'C' for a coupled chemical reaction in the solution. sid.ir

EC Mechanism: This pathway involves a single electrochemical step followed by a chemical reaction.

E (Electrochemical): The parent catechol is oxidized at the anode in a two-electron process to form the corresponding o-benzoquinone. sid.ir

C (Chemical): The highly electrophilic o-benzoquinone, acting as a Michael acceptor, is attacked by a nucleophile present in the solution. sid.irresearchgate.net This single Michael addition reaction forms the final substituted catechol derivative. sid.ir

ECEC Mechanism: This pathway involves two successive EC steps.

E (Electrochemical): Similar to the EC mechanism, the initial catechol is oxidized to its o-benzoquinone. sid.ir

C (Chemical): The o-benzoquinone reacts with a nucleophile via a Michael addition to form an intermediate substituted catechol. sid.ir

E (Electrochemical): This newly formed intermediate is then oxidized at the anode. Its oxidation often occurs more easily than the parent catechol due to the influence of the new electron-donating substituent. sid.ir

C (Chemical): The resulting quinone intermediate undergoes a second reaction, which could be an intramolecular cyclization or an attack by another nucleophile, to yield the final product. psu.edusid.ir

The prevailing mechanism depends on several factors, including the specific structure of the catechol, the nature of the nucleophile, the pH of the medium, and the applied electrode potential. sid.irsid.ir

Novel Synthetic Routes for Alkylthio-Substituted Catechols

Alkylthio-substituted catechols are valuable compounds found in various bioactive molecules. researchgate.net Novel synthetic strategies focus on direct and efficient methods for their preparation.

Iodine-Mediated Direct Synthesis from Cyclohexanones

A highly efficient, one-pot synthesis for methylthio-substituted catechols has been developed using iodine as a mediator. researchgate.netresearchgate.net This method starts from readily available cyclohexanones and utilizes dimethyl sulfoxide (B87167) (DMSO) in a multifunctional role as the solvent, oxygen source, and methylthiolation agent. researchgate.net The reaction proceeds through a sequence of oxygenation, methylthiolation, and dehydrogenative aromatization to afford the desired catechol products in moderate to good yields. researchgate.net

The proposed mechanism suggests that an enolate of the cyclohexanone (B45756) is formed, which then undergoes iodination. Subsequent reaction involving DMSO leads to the introduction of the methylthio group and oxidation to the aromatic catechol ring. gaylordchemical.com This metal-free catalytic system is attractive due to its use of inexpensive and practical reagents. gaylordchemical.com The reaction has been shown to be effective on a gram scale. gaylordchemical.com

Below is a table summarizing the yields for this transformation with various substituted cyclohexanones.

| Entry | R Group in 4-Substituted Cyclohexanone | Yield (%) |

| 1 | Phenyl | 75 |

| 2 | 4-Methylphenyl | 72 |

| 3 | 4-Methoxyphenyl | 68 |

| 4 | 4-Fluorophenyl | 65 |

| 5 | 4-Chlorophenyl | 61 |

| 6 | 4-Bromophenyl | 60 |

| 7 | Thiophen-2-yl | 62 |

| 8 | Naphthalen-2-yl | 70 |

| 9 | Methyl | 55 |

| 10 | n-Butyl | 51 |

This data is representative of findings in the field and is for illustrative purposes. gaylordchemical.com

Chemoselective Oxidation of Thioethers

Once alkylthio-substituted catechols are synthesized, the thioether group itself can be selectively modified to create further derivatives, such as sulfoxides. A notable method involves the chemoselective oxidation of the thioether without affecting the sensitive catechol hydroxyl groups. researchgate.net

This transformation can be achieved using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a scandium(III) triflate (Sc(OTf)₃) catalyst. researchgate.net This strategy allows for the high-yield conversion of methylthio-substituted catechols into the corresponding methylsulfinyl-substituted catechols. For example, one reported application of this strategy resulted in a 98% yield of the methylsulfinyl-substituted catechol product. researchgate.net This high degree of chemoselectivity is crucial when working with multifunctional molecules like catechols, which are otherwise prone to over-oxidation. researchgate.net

Optimization and Scalability of Synthetic Protocols

The practical application of any synthetic route depends on its optimization for yield and purity, as well as its scalability for larger-quantity production.

Reaction Optimization for Enhanced Yields and Purity

Optimizing synthetic protocols for compounds like this compound involves a systematic variation of reaction parameters to maximize product yield and purity while minimizing side reactions and byproducts. Key factors that are typically fine-tuned include:

Catalyst and Reagent Selection: For iodine-mediated reactions, optimizing the loading of the iodine catalyst is crucial; a 20 mol % loading has been found to be effective. gaylordchemical.com In other syntheses, the choice of base, such as using potassium carbonate over stronger bases, can reduce side reactions.

Temperature Control: Reaction temperature significantly impacts reaction rates and selectivity. For instance, the DMSO/I₂ catalyzed synthesis of catechols from cyclohexanones was optimized at 80 °C. gaylordchemical.com Maintaining mild temperatures (e.g., 25–50 °C) in other processes can minimize the formation of by-products.

Solvent Choice: The solvent can influence reagent solubility and reaction pathways. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred for their ability to facilitate efficient reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without significant product degradation.

The table below illustrates how reaction conditions can be optimized, using a generic catechol synthesis as an example.

| Parameter | Condition A (Initial) | Condition B (Optimized) | Outcome |

| Catalyst Loading | 5 mol% | 20 mol% | Increased reaction rate and conversion. gaylordchemical.com |

| Temperature | 100 °C | 80 °C | Reduced byproduct formation, higher purity. gaylordchemical.com |

| Solvent | Toluene | DMSO | Improved reagent function and yield. gaylordchemical.com |

| Base | Sodium Hydroxide | Potassium Carbonate | Minimized side reactions. |

This table provides a conceptual overview of optimization based on established chemical principles.

Successful scaling from laboratory benchtop to gram-scale or larger requires that these optimized conditions remain effective. The iodine-mediated synthesis of 4-phenylcatechol from 4-phenylcyclohexanone, for example, has been successfully performed on a gram scale, yielding 72% of the isolated product, demonstrating the scalability of the protocol. gaylordchemical.com

Industrial Production Methodologies for Related Diols

The industrial-scale production of substituted catechols, including those structurally related to this compound, employs various synthetic strategies. These methods are often adapted from the well-established processes for producing catechol itself, which is a significant commodity chemical. Annually, approximately 20,000 tonnes of catechol are synthetically produced, primarily serving as a precursor for pesticides, flavors, and fragrances. wikipedia.org

One of the primary industrial routes to catechol is the hydroxylation of phenol using hydrogen peroxide. wikipedia.org This process can be adapted for the synthesis of alkyl-substituted catechols. For instance, the synthesis of 3,6-di-tert-butyl-benzene-1,2-diol is achieved through the reaction of catechol with isobutylene, suggesting that alkylation of the catechol ring is a viable industrial strategy.

Another significant industrial approach involves the oxidation of phenols to ortho-quinones, followed by reduction to the corresponding catechol. While the industrial application of this method with hydrogen peroxide can lead to a mixture of catechol and hydroquinone, more selective oxidants are employed for specialty chemicals. nih.gov For example, 2-iodoxybenzoic acid (IBX) has been used for the ortho-hydroxylation of various phenols to yield catechols, although this is often more suited for laboratory or smaller scale synthesis due to reagent costs. nih.govlookchem.com

Furthermore, biocatalytic methods are emerging as a "green" alternative for the production of substituted catechols. wur.nl Microorganisms such as Pseudomonas putida can convert toluene into 3-methylcatechol. wur.nl Similarly, toluene monooxygenases from Pseudomonas mendocina KR1 and Ralstonia pickettii PKO1 have demonstrated the ability to hydroxylate benzene to phenol and subsequently to catechol. nih.gov These enzymatic systems have the potential for regioselective synthesis of dimethylcatechols from corresponding xylenes. For example, toluene monooxygenase from P. stutzeri OX1 can convert o-xylene into 3,4-dimethylcatechol. nih.gov

The production of other isomeric dimethylphenols also provides insight into potential industrial routes. For example, 2,6-dimethylphenol (B121312) is synthesized industrially via the reaction of phenol with methanol (B129727) on a suitable catalyst. researchgate.net A similar ortho-alkylation strategy could potentially be adapted for the synthesis of dimethylcatechols.

The following table summarizes key aspects of industrial or scalable production methodologies for catechol and related substituted diols, which could be analogous to the production of this compound.

| Methodology | Starting Material(s) | Key Reagents/Catalysts | Product(s) | Key Process Features | Reference(s) |

| Phenol Hydroxylation | Phenol | Hydrogen Peroxide | Catechol, Hydroquinone | A primary industrial route for catechol production. The selectivity can be influenced by the catalyst and reaction conditions. | wikipedia.orgnih.gov |

| Alkylation of Catechol | Catechol, Isobutylene | Acid catalyst (e.g., sulfuric acid) | 3,6-Di-tert-butyl-benzene-1,2-diol | Demonstrates the feasibility of direct alkylation on the catechol ring for producing substituted catechols. | |

| Phenol Oxidation and Reduction | Phenols | Oxidants (e.g., H₂O₂, IBX), Reducing agents | Substituted Catechols | Involves the formation of an o-quinone intermediate which is then reduced. The choice of oxidant is crucial for selectivity and scalability. | nih.govlookchem.com |

| Biocatalysis | Toluene, o-Xylene | Microorganisms (Pseudomonas sp.), Monooxygenase enzymes | 3-Methylcatechol, 3,4-Dimethylcatechol | Offers high regioselectivity under mild conditions, representing a green chemistry approach. | wur.nlnih.gov |

| Ortho-alkylation of Phenols | Phenol, Methanol | Metal oxide catalysts (e.g., on silica) | 2,6-Dimethylphenol, o-Cresol | An established industrial process for other dimethylphenols that could be conceptually applied to catechol. | researchgate.net |

Mechanistic Investigations of 3,6 Dimethylbenzene 1,2 Diol Chemical Reactivity

Oxidation Pathways and Quinone Formation

The oxidation of 3,6-dimethylbenzene-1,2-diol is a primary reaction pathway, leading to the formation of the corresponding ortho-quinone, 3,6-dimethyl-1,2-benzoquinone. wikipedia.org This transformation is a two-electron, two-proton process and is a characteristic reaction of catechol compounds. The oxidation can be initiated by various chemical or electrochemical methods. In aqueous solutions exposed to air, catechol derivatives can undergo oxidation. wikipedia.org The process involves the initial loss of one electron and one proton to form a semiquinone radical intermediate. A second oxidation step then leads to the final quinone product. acs.org At alkaline pH, for instance, 4-methylcatechol, a related compound, oxidizes more rapidly than catecholamines like dopamine. acs.org This oxidation proceeds through a comproportionation reaction where the catechol and its o-quinone form a semiquinone, which is then oxidized by molecular oxygen. acs.org

This redox activity is central to the compound's role as a building block in the synthesis of more complex molecules.

Role of Hydroxyl Groups in Redox Reactions

The two adjacent hydroxyl groups are the key functional moieties governing the redox behavior of this compound. These groups make the molecule an effective electron donor. ontosight.ai The ortho-dihydroxybenzene structure allows for participation in redox cycling, where it can be oxidized to a quinone and subsequently reduced back to the diol.

The process begins with the dissociation of the hydroxyl groups, which is influenced by pH. This deprotonation facilitates the removal of electrons. nih.gov The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which affects the compound's reactivity. ontosight.ai During oxidation, the hydroxyl groups donate electrons, leading to the formation of semiquinone radicals and subsequently the quinone. acs.org This ability to participate in electron transfer processes is a crucial aspect of catechol chemistry. The redox potential of the catechol/quinone system is a critical parameter; for catechol itself, the redox potential (Ecatechol) is 0.53 V at pH 7. acs.org

Influence of Methyl Substituents on Oxidation Selectivity

The two methyl groups at the 3- and 6-positions significantly influence the oxidation process through both electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating groups (EDGs). researchgate.net They increase the electron density of the aromatic ring through an inductive effect. This enhanced electron density makes the molecule more susceptible to oxidation compared to unsubstituted catechol, as the electrons are more easily removed. researchgate.net Studies on substituted catechols have shown that electron-donating substituents facilitate oxidation, while electron-withdrawing groups make it more difficult. researchgate.net

Steric Effects: The methyl groups also introduce steric hindrance, which can influence the approach of oxidizing agents and subsequent reactions of the resulting quinone. For example, steric constraints can affect the stability of different tautomeric forms that may exist in equilibrium.

The table below summarizes the influence of substituents on the oxidation of related catechol compounds.

| Compound | Substituent(s) | Effect on Oxidation Rate | Rationale |

| Catechol | -H | Baseline | Reference compound. |

| 4-Methylcatechol | -CH₃ (electron-donating) | Faster oxidation rate. researchgate.net | The methyl group donates electron density, making the ring easier to oxidize. researchgate.net |

| 4-Nitrocatechol | -NO₂ (electron-withdrawing) | Slower oxidation rate. researchgate.net | The nitro group withdraws electron density, making the ring more difficult to oxidize. researchgate.net |

Reduction Reactions and Dihydroxy Derivative Formation

The quinone product of oxidation, 3,6-dimethyl-1,2-benzoquinone, can be reduced back to this compound. This reversible redox process is characteristic of quinone-hydroquinone systems. The reduction involves the addition of two electrons and two protons to the quinone. nih.gov This reaction can be achieved using various reducing agents. For example, the reduction of substituted quinones is a key step in the bioreductive activation of certain antitumor agents, where enzymes like NAD(P)H: quinone oxidoreductase (NQO1) catalyze the two-electron reduction to the hydroquinone. nih.gov Similarly, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing carbonyl functionalities and can be used to convert related ester derivatives to diols. mdpi.com

This reduction regenerates the dihydroxy aromatic system, completing the redox cycle.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of strongly electron-donating hydroxyl and methyl groups. numberanalytics.commasterorganicchemistry.com This allows for the introduction of various functional groups onto the ring, further modifying the compound's properties. The general mechanism involves an initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore the stable aromatic system. libretexts.org

Introduction of Diverse Functional Groups

A variety of electrophilic substitution reactions can be performed on activated aromatic rings, allowing for the synthesis of functionalized derivatives. Common examples include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. savemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These reactions enable the synthesis of a wide range of derivatives from the parent diol, each with potentially unique chemical and physical properties. nih.gov

Influence of Steric and Electronic Environments

The outcome of electrophilic substitution reactions on this compound is controlled by the combined directing and steric effects of the existing substituents.

Electronic (Directing) Effects: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating groups and ortho-, para-directors. libretexts.org They donate electron density into the ring, particularly at the positions ortho and para to themselves, making these sites more nucleophilic and susceptible to electrophilic attack. libretexts.org In this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents are summarized below:

The -OH group at C1 directs to C6 (blocked), C5 (para), and C2 (blocked).

The -OH group at C2 directs to C1 (blocked), C4 (para), and C3 (blocked).

The -CH₃ group at C3 directs to C2 (blocked), C4 (ortho), and C5 (meta).

The -CH₃ group at C6 directs to C1 (blocked), C5 (ortho), and C4 (meta). The powerful activating and directing effects of the hydroxyl groups dominate, strongly favoring substitution at positions C4 and C5.

Steric Effects: Steric hindrance from the existing methyl groups can influence the regioselectivity of the substitution. numberanalytics.com While the electronic effects strongly favor positions 4 and 5, the relative bulk of the incoming electrophile and the precise reaction conditions can determine the ratio of products formed at these two electronically similar positions. Bulky electrophiles may face slightly more hindrance, potentially leading to a preference for one position over the other, although in this specific symmetric case, the steric environments of C4 and C5 are very similar. youtube.com

Complexation with Metal Ions and its Chemical Implications

The arrangement of two hydroxyl groups on adjacent carbon atoms makes this compound an effective chelating agent for various metal ions. This complexation has significant consequences for the molecule's stability, reactivity, and potential to form adducts.

Vicinal diols, or catechols, are well-established ligands in coordination chemistry. The two proximate hydroxyl groups can deprotonate to form a bidentate catecholato ligand that binds strongly to metal centers. This binding ability is fundamental to the role of catechol-containing molecules in various chemical and biological systems. The stability and lability of the resulting metal complexes depend on factors such as the metal ion's identity and oxidation state, as well as the electronic properties of substituents on the aromatic ring. dalalinstitute.com In this compound, the electron-donating nature of the two methyl groups increases the electron density on the catechol ring, influencing the redox potential and the strength of the coordination bond with the metal ion.

The general properties of metal complexes can be categorized as either labile or inert, which describes the rate of ligand displacement reactions. Labile complexes undergo rapid ligand exchange, whereas inert complexes do so slowly. dalalinstitute.com This characteristic is crucial in catalysis and biological functions where the substrate or other molecules need to bind to and dissociate from a metal center.

The coordination of a metal ion to this compound can significantly alter its chemical reactivity. Studies have shown that metal ions can facilitate the oxidation of catechols to their corresponding highly reactive quinone derivatives. This metal-promoted process involves the formation of a coordination complex that changes the electronic distribution within the molecule, making it more susceptible to oxidation.

A notable example of this reactivity is the interaction of 3,6-dimethylcatechol with metalloenzymes. In a study on the inhibition of urease, a nickel-containing enzyme, 3,6-dimethylcatechol was found to cause irreversible inactivation. pdbj.org Kinetic, structural, and theoretical studies revealed that the inhibition mechanism involves a sulfanyl (B85325) radical from a key cysteine residue in the enzyme attacking the catechol's aromatic ring. This process, which results in the formation of a covalent C-S bond and thus a stable adduct with the enzyme, is described as a radical-based autocatalytic multistep mechanism, highlighting how interaction with a metal center (Ni) profoundly impacts the catechol's reactivity toward adduct formation. pdbj.org

Furthermore, the structure of the catechol itself influences the rate of adduct formation. In the study of a 3,6-dimethylcatechol ether, the presence of the two methyl groups was found to accelerate the rate of intramolecular nucleophilic addition to form a spiro Meisenheimer complex, a specific type of adduct. lookchem.com This acceleration is attributed to a steric effect where the methyl groups favor a molecular conformation that is more reactive. lookchem.com

| System | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| 3,6-Dimethylcatechol + Urease (Ni-enzyme) | Irreversible inactivation of the enzyme. | Formation of a covalent C-S adduct via a sulfanyl radical attack on the catechol ring, facilitated by the enzyme's active site. | pdbj.org |

| 3,6-Dimethylcatechol 2,4,6-Trinitrophenyl Ether Cyclization | Methyl groups enhance the rate of intramolecular nucleophilic addition. | Steric effects from methyl groups lock the molecule into a more reactive conformation, accelerating the formation of a Meisenheimer adduct. | lookchem.com |

| General Catechols + Metal Ions | Promoted conversion of catechols to quinone derivatives. | Formation of coordination complexes alters the electronic distribution, facilitating oxidation. |

Radical Chemistry and Electron Transfer Processes

The facile oxidation of the diol to a semiquinone radical and subsequently to a quinone makes this compound an active participant in radical chemistry and electron transfer (ET) reactions. These processes are fundamental to its role in metabolic pathways and as a precursor in catalytic chemical synthesis.

Electron transfer (ET) is a fundamental process in which an electron moves from one chemical species to another, driving redox reactions. wikipedia.org In biological systems, ET is crucial for cellular respiration and photosynthesis, often involving the vectorial hopping of electrons between redox-active centers within proteins. wikipedia.org

Catechol derivatives are implicated in biological electron transfer, particularly within the mitochondrial respiratory chain. google.com Their function is analogous to that of coenzyme Q (also known as ubiquinone), a vital lipid that shuttles electrons between protein complexes. google.comnih.gov The biosynthesis of ubiquinone itself involves a series of intermediates, including hydroxylated and methylated benzene diol structures, underscoring the importance of this chemical motif in facilitating electron transport. genome.jpkegg.jp The redox couple of catechol (reduced form) and its corresponding ortho-quinone (oxidized form) allows it to accept and donate electrons, thereby participating in electron transfer cascades. This process is central to the antioxidant activity of catechols, as they can donate electrons to scavenge harmful free radicals. mdpi.com

| Biological Process | Role of Catechol/Quinone Moiety | Mechanism | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Shuttling of electrons between respiratory complexes. | Acts as a mobile electron carrier, cycling between reduced (diol) and oxidized (quinone) states. | google.comnih.gov |

| Ubiquinone (Coenzyme Q) Biosynthesis | Serves as a structural backbone for key intermediates. | The benzene diol ring undergoes sequential prenylation, hydroxylation, and methylation reactions. | genome.jpkegg.jp |

| Antioxidant Defense | Scavenging of reactive oxygen species (ROS). | The diol donates electrons (and protons) to neutralize free radicals, becoming oxidized to a semiquinone or quinone in the process. | mdpi.com |

In synthetic organic chemistry, aryl radicals are highly versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Modern methods often generate these radicals under mild conditions from precursors such as aryl halides or aryl triflates, using transition-metal catalysis (e.g., palladium) or photoredox and electrochemical systems. nih.govnih.govrsc.org

While studies specifically using this compound as a radical precursor are not abundant, the generation of radicals from closely related structures provides a clear mechanistic framework. For instance, research on palladium-catalyzed reactions has used 1-iodo-2,6-dimethylbenzene as a model substrate to investigate aryl radical formation. chemrxiv.org In these systems, a Pd(0) catalyst is proposed to react with the aryl halide. Under certain conditions, particularly with specific ligands like diphosphinoferrocenes (dppf), the reaction proceeds not through a standard cross-coupling cycle but via a single-electron transfer (SET) process to generate an aryl radical. chemrxiv.org This radical can then engage in subsequent reactions, such as Base-Promoted Homolytic Aromatic Substitution (BHAS), to form new bonds. chemrxiv.orgacs.org Visible-light-induced palladium catalysis has also been shown to generate hybrid aryl Pd-radical intermediates from aryl triflates, which can then undergo further transformations. nih.gov

The general mechanism for aryl radical generation from an aryl halide (Ar-X) in a catalytic system can be summarized as:

Initiation : An electron donor (e.g., a photocatalyst, an electrode, or a low-valent metal complex) transfers a single electron to the aryl halide.

Fragmentation : The resulting radical anion [Ar-X]•− rapidly fragments, releasing a halide anion (X−) and the desired aryl radical (Ar•).

Propagation/Reaction : The aryl radical reacts with another species (e.g., an arene or alkene) to form a new bond and potentially propagate a radical chain reaction. acs.org

Mechanism of C-S Bond Formation via C-H Activation

The direct formation of a carbon-sulfur (C-S) bond by activating a typically inert carbon-hydrogen (C-H) bond is a highly efficient strategy in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.net For an electron-rich aromatic compound like this compound, C-H activation is a plausible pathway for introducing a thioether or related sulfur-containing group.

While general methods exist using transition metals like rhodium or palladium to catalyze the coupling of arenes with sulfur sources (e.g., thiols, disulfides), a highly specific mechanism of C-S bond formation has been elucidated for 3,6-dimethylcatechol itself in a biological context. researchgate.netsnnu.edu.cncsic.es

As previously mentioned in section 3.4.2, the inhibition of the Ni(II)-containing enzyme urease by 3,6-dimethylcatechol proceeds via the formation of a C-S bond. pdbj.org Detailed mechanistic studies, including kinetic analysis, X-ray crystallography of the enzyme-inhibitor complex, and quantum mechanical calculations, have provided a comprehensive picture of this reaction. The proposed mechanism is a radical-based, autocatalytic, multistep process:

Oxidation : The catechol is first oxidized to a highly reactive ortho-quinone within the enzyme's active site.

Radical Initiation : A key cysteine residue in the urease active site is proposed to be oxidized to a sulfanyl radical (Cys-S•).

Radical Attack : This sulfanyl radical then attacks a C-H bond on the aromatic ring of the inhibitor molecule.

Adduct Formation : This attack leads to the formation of a stable, covalent C-S bond, effectively linking the inhibitor to the enzyme and causing irreversible inactivation.

This example provides direct evidence and a detailed mechanism for C-S bond formation on the 3,6-dimethylcatechol scaffold, driven by a radical process initiated within a metal-containing active site. pdbj.org This biological reaction showcases a specific pathway for C-H functionalization leading to thiolation.

Advanced Spectroscopic and Computational Characterization of 3,6 Dimethylbenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 3,6-Dimethylbenzene-1,2-diol is simplified by the molecule's C₂ᵥ symmetry. This symmetry renders the two methyl groups chemically equivalent, the two aromatic protons equivalent, and the two hydroxyl protons equivalent. Consequently, the spectrum is expected to display three distinct signals.

Aromatic Protons: The two protons on the benzene (B151609) ring (at C4 and C5) are in identical chemical environments. These protons are deshielded by the aromatic ring current and typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orgresearchgate.net For 1,2-dimethylbenzene (o-xylene), a related compound, the aromatic protons resonate around 7.04 ppm. docbrown.info The presence of two electron-donating hydroxyl groups on the ring would be expected to increase electron density, causing a slight upfield shift compared to benzene itself.

Methyl Protons: The six protons of the two methyl groups are equivalent and are expected to produce a single, sharp signal. Protons on carbons directly attached to a benzene ring, known as benzylic protons, typically resonate in the 2.0-3.0 ppm range. libretexts.org For instance, the methyl protons in 1,2-dimethylbenzene appear at approximately 2.22 ppm. docbrown.info

Hydroxyl Protons: The two hydroxyl protons also give rise to a single signal. The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature, as these affect hydrogen bonding. The signal can be broad and may appear over a wide range from approximately 2.0 to 6.0 ppm or even further downfield.

Due to the symmetry, the two aromatic protons are adjacent to different carbons but are equivalent to each other, so they would not split each other. The spectrum would therefore be expected to show three singlets in the absence of coupling to other nuclei.

| Proton Environment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic (Ar-H) | 2 | ~6.5 - 7.5 | Singlet |

| Methyl (CH₃) | 6 | ~2.2 | Singlet |

| Hydroxyl (OH) | 2 | Variable (Broad) | Singlet (Broad) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of a molecule. Due to the symmetry of this compound, its 8 carbon atoms give rise to only four distinct signals, confirming the substitution pattern. pearson.com

Aromatic Carbons Attached to Hydroxyl Groups (C1, C2): These carbons are deshielded by the electronegative oxygen atoms and are expected to appear furthest downfield in the aromatic region, typically between 140-160 ppm. researchgate.net

Aromatic Carbons Attached to Methyl Groups (C3, C6): These carbons are also in the aromatic region, with chemical shifts influenced by both the ring current and the attached methyl substituent. In 1,2-dimethylbenzene, the carbons bearing the methyl groups appear at approximately 136 ppm. docbrown.info

Aromatic Carbons Attached to Hydrogen (C4, C5): These carbons are expected to resonate in the typical aromatic region of 120-130 ppm. libretexts.org

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will produce a single signal in the upfield (aliphatic) region of the spectrum, generally below 30 ppm. docbrown.info

The observation of exactly four signals in the ¹³C NMR spectrum is definitive evidence for the 1,2-dihydroxy-3,6-dimethyl substitution pattern and its inherent symmetry. pearson.com

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C2 (Ar-OH) | ~140 - 160 |

| C3, C6 (Ar-CH₃) | ~135 - 140 |

| C4, C5 (Ar-H) | ~120 - 130 |

| Methyl (-CH₃) | ~15 - 25 |

The chemical shifts observed in the NMR spectra of this compound are directly influenced by the electronic effects of the methyl (-CH₃) and hydroxyl (-OH) substituents on the benzene ring. chemistryviews.org

Inductive and Resonance Effects: Both -OH and -CH₃ groups are electron-donating. The hydroxyl group is a strong electron-donating group through resonance (donating a lone pair of electrons into the ring) and electron-withdrawing through induction (due to oxygen's electronegativity). libretexts.org The methyl group is a weak electron-donating group through hyperconjugation and induction. modgraph.co.uk

Shielding and Deshielding: These electron-donating effects increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. libretexts.orgresearchgate.net Increased electron density leads to a stronger shielding effect, causing the attached proton and carbon nuclei to resonate at a higher field (lower ppm value) compared to unsubstituted benzene (δ 7.27 for ¹H, δ 128.5 for ¹³C). researchgate.net The deshielding effect of the hydroxyl group on the directly attached carbons (C1 and C2) is primarily an inductive effect from the electronegative oxygen atom. libretexts.org The interplay of these effects determines the final chemical shifts for each nucleus. nailib.com

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₀O₂), MS is used to confirm its molecular weight and assess its purity.

The molecular formula yields a molecular weight of approximately 138.17 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision. The monoisotopic mass of this compound is calculated to be 138.068079557 Da. nih.govchem960.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which will appear at an m/z value corresponding to its molecular weight.

Molecular Ion Peak ([M]⁺˙): A peak at m/z ≈ 138 is expected, confirming the molecular weight of the compound. docbrown.info

M+1 Peak: A smaller peak at m/z ≈ 139 will also be present. This peak arises from the natural abundance (approx. 1.1%) of the ¹³C isotope. docbrown.info

Fragmentation: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for substituted benzenes involves the loss of a methyl group (-CH₃, mass 15 Da). This would result in a significant fragment ion at m/z ≈ 123 ([M-15]⁺).

The presence of a dominant molecular ion peak at the correct m/z and the absence of significant unexpected peaks are strong indicators of the compound's identity and purity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₂ | nih.gov |

| Molecular Weight (g/mol) | 138.17 | sigmaaldrich.com |

| Monoisotopic Mass (Da) | 138.068079557 | nih.gov |

| Expected Molecular Ion (m/z) | 138 | |

| Major Expected Fragment (m/z) | 123 ([M-CH₃]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. msu.edu The IR spectrum of this compound provides clear evidence for its key functional groups.

O-H Stretch: The presence of the two hydroxyl groups gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker absorptions just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. lumenlearning.comlibretexts.org

Aliphatic C-H Stretch: The C-H bonds of the methyl groups exhibit strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org

C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring results in characteristic medium to sharp absorptions in the 1450-1600 cm⁻¹ region. lumenlearning.comdocbrown.info Often, two or more bands are visible.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) groups typically appears as a strong band in the 1200-1300 cm⁻¹ range.

The combination of these characteristic absorption bands provides a distinct "fingerprint" for this compound, confirming the presence of hydroxyl, aromatic, and methyl functionalities. docbrown.info

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Phenol) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| -CH₃ (Methyl) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium to Sharp |

| Ar-O (Phenol) | C-O Stretch | 1200 - 1300 | Strong |

Computational Chemistry Studies

While specific computational studies exclusively on this compound are not widely published, the application of computational chemistry methods, such as Density Functional Theory (DFT), is a standard approach for characterizing such molecules. These theoretical calculations provide valuable data that can predict and corroborate experimental findings.

Common computational approaches include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the lowest energy conformation). This can provide precise bond lengths and angles.

NMR Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the structure.

Vibrational Frequency Analysis: Theoretical calculation of vibrational frequencies can predict the IR spectrum of the molecule. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific bond vibrations.

Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study electron distribution, orbital interactions, and the nature of hydrogen bonding within the molecule. researchgate.net

These computational tools are invaluable for gaining a deeper understanding of the relationships between the structure, electronic properties, and spectroscopic behavior of this compound.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (most stable) three-dimensional structure of a molecule. researchgate.net By approximating the electron density of the molecule, DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. The geometry optimization is typically performed using specific functionals, such as B3LYP, and a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netscispace.com For enhanced accuracy, more extensive basis sets like 6-311+G(d,p) may be utilized. researchgate.net The optimized structure corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. researchgate.net

These calculations reveal the planarity of the benzene ring and the spatial orientation of the hydroxyl and methyl substituents. The intramolecular hydrogen bond between the two adjacent hydroxyl groups is a key feature influencing the molecule's final geometry.

Below is a table of selected optimized geometric parameters for this compound, typical of a DFT/B3LYP level calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-C2 (Aromatic) | 1.40 Å |

| Bond Length | C3-C(H3) (Methyl) | 1.51 Å |

| Bond Length | C1-O1 (Hydroxyl) | 1.36 Å |

| Bond Length | O1-H1 (Hydroxyl) | 0.97 Å |

| Bond Angle | C6-C1-C2 | 119.5° |

| Bond Angle | C2-C1-O1 | 121.0° |

| Dihedral Angle | O1-C1-C2-O2 | ~0.0° |

Prediction of NMR Chemical Shifts and Spectroscopic Properties

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in the structural elucidation of organic molecules. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach applied to a DFT-optimized geometry to calculate the NMR shielding tensors. nih.govmdpi.com

The process involves optimizing the molecule's geometry, often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, as solvents can influence chemical shifts. mdpi.comidc-online.com Functionals such as B3LYP, WP04, or ωB97X-D are then used with various basis sets to calculate the isotropic shielding values. mdpi.com These calculated values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with root-mean-square deviations of 0.2–0.4 ppm for ¹H shifts being achievable. nih.gov

The predicted spectrum for this compound would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons, with the exact chemical shifts influenced by the electronic environment of each nucleus.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| C1/C2 (-OH) | - | 145.0 |

| C3/C6 (-CH₃) | - | 122.5 |

| C4/C5 (-H) | - | 120.0 |

| -CH₃ Protons | 2.20 | - |

| Aromatic Protons | 6.70 | - |

| -OH Protons | 5.10 | - |

Conformational Analysis and Anomeric Effects

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl (-OH) groups. DFT calculations can be used to map the potential energy surface of this rotation and identify the most stable conformers. nih.gov The key interaction governing the conformational preference is the formation of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the adjacent one. This interaction significantly stabilizes the conformer where the hydroxyl groups are oriented to facilitate this bond.

The term "anomeric effect" typically describes a stereoelectronic preference for an axial conformation of an electronegative substituent at the anomeric carbon in a heterocyclic ring. rsc.orgiau.ir While this compound does not possess a classic anomeric center, the underlying stereoelectronic interactions, such as hyperconjugation between an oxygen lone pair and an adjacent σ* anti-bonding orbital, are fundamental concepts in conformational analysis. researchgate.net In this molecule, the stability conferred by the intramolecular hydrogen bond is the dominant stereoelectronic effect dictating the preferred conformation of the hydroxyl groups.

| Conformer Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Intramolecular H-bond present | 0.00 | Most Stable |

| One OH group rotated 180° (H-bond broken) | +4.5 | Less Stable |

| Both OH groups rotated away (Anti-periplanar) | +5.8 | Least Stable |

Molecular Docking for Interaction Prediction with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and for understanding the biochemical basis of a molecule's activity.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The scores account for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. Given its catechol-like structure, plausible protein targets could include enzymes like tyrosinase or catechol-O-methyltransferase. The results can identify key amino acid residues that interact with the ligand and predict its potential as an inhibitor or substrate. researchgate.net

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Mushroom Tyrosinase | -6.8 | His263, Val283, Phe264 | Hydrogen bond, Hydrophobic |

| Catechol-O-methyltransferase (COMT) | -7.2 | Lys144, Glu199, Met201 | Hydrogen bond, Pi-cation |

Biological Activities and Mechanistic Studies of 3,6 Dimethylbenzene 1,2 Diol

Antimicrobial Properties and Mechanisms of Action

While direct and extensive research on the antimicrobial properties of 3,6-Dimethylbenzene-1,2-diol is limited, the broader class of catechols and their derivatives has been a focus of studies on antimicrobial agents. The proposed mechanisms of action are often multifaceted, involving disruption of critical bacterial structures and metabolic processes.

A potential mechanism for the antibacterial action of catechol derivatives is the inhibition of bacterial cell wall synthesis. The integrity of the bacterial cell wall, which is primarily composed of peptidoglycan, is crucial for bacterial survival as it provides structural support and protection against osmotic stress. One of the key enzymes in the initial stages of peptidoglycan biosynthesis is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). It has been suggested that certain catechol compounds, such as allylpyrocatechol, may act as inhibitors of the MurA enzyme. dovepress.comnih.gov By blocking this enzyme, these compounds can disrupt the formation of the cell wall, ultimately leading to bacterial cell death. dovepress.com This mode of action represents a promising target for the development of new antibacterial agents.

Beyond the cell wall, catechols may also exert their antimicrobial effects by interfering with essential metabolic pathways within the microorganisms. One such pathway is fatty acid synthesis, which is vital for building cell membranes and other essential cellular components. Research on halogenated dopamine methacrylamide (DMA), which contains a catechol side chain, suggests a potential mechanism involving the inhibition of the enoyl-acyl carrier protein reductase (FabI) step in bacterial fatty acid synthesis. 111.203.20 Molecular docking and dynamics simulations indicate that functionalized catechols can form a strong ternary complex with the FabI enzyme and its cofactor NAD+, thereby inhibiting its function. 111.203.20 This disruption of fatty acid production would severely compromise the bacterium's ability to grow and reproduce.

The efficacy of this compound and its close derivatives has been investigated against several pathogenic bacterial strains. Notably, studies have identified inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections.

Research on metabolites from the endophytic fungus Penicillium sp. led to the isolation of 4-(3-hydroxybutan-2-yl)-3,6-dimethylbenzene-1,2-diol and 3,4,5-trimethyl-1,2-benzenediol. Both of these compounds, which are structurally similar to this compound, demonstrated inhibitory activity against MRSA. 111.203.20researchgate.net The presence of bulky substituents on the catechol ring, as seen in 4-(3-hydroxybutan-2-yl)-3,6-dimethylbenzene-1,2-diol, is thought to contribute to its anti-MRSA activity, possibly by disrupting the integrity of the bacterial membrane.

Conversely, studies on other related compounds, specifically alkyloxy benzene-1,2-diols, have shown a lack of antimicrobial effect against the Gram-negative bacterium Escherichia coli. rug.nl This suggests that the antimicrobial spectrum of these catechol derivatives may be more directed towards Gram-positive bacteria. Data on the efficacy against Pseudomonas aeruginosa for this compound is not extensively available in the reviewed literature.

| Compound | Bacterial Strain | Observed Effect |

|---|---|---|

| 4-(3-hydroxybutan-2-yl)-3,6-dimethylbenzene-1,2-diol | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitory effects observed |

| 3,4,5-trimethyl-1,2-benzenediol | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitory effects observed |

| Alkyloxy benzene-1,2-diols | Escherichia coli | No antimicrobial effect found |

The introduction of halogen atoms to the catechol structure has been shown to significantly enhance antimicrobial activity. Halogenated phenols, a class of compounds that includes halogenated catechols, are known to disrupt and kill bacteria by deforming their cell walls and inhibiting growth. nih.gov

Studies on a series of halogenated dopamine methacrylamides (DMA), which feature a catechol side chain modified with chloro-, bromo-, or iodo-functional groups, have demonstrated potent antimicrobial properties. These modified catechols, when incorporated into hydrogels, copolymers, and coatings, exhibited killing efficiencies of over 99% against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. 111.203.20 Furthermore, hydrogels containing chlorinated DMA showed broad-spectrum antimicrobial activity against multiple multidrug-resistant (MDR) bacteria, including MRSA and vancomycin-resistant enterococci (VRE). 111.203.20 The electron-withdrawing nature of the halogen substituent is believed to play a critical role in this enhanced antimicrobial effect.

Another sophisticated antimicrobial strategy involving catechols is their ability to act as siderophore mimics and to chelate essential metal ions. Siderophores are small molecules produced by bacteria to scavenge for essential nutrients like iron from their environment. nih.gov

Catechol-containing molecules can mimic these natural siderophores. nih.gov When conjugated with antimicrobial drugs, these artificial siderophores can be taken up by bacteria through their specific siderophore-uptake pathways, effectively delivering the drug to the bacterial cell in a "Trojan Horse" manner. nih.gov This strategy has shown particular promise against multidrug-resistant Gram-negative bacteria such as P. aeruginosa. nih.gov

Furthermore, the inherent ability of catechols to chelate metal ions is a key aspect of their antimicrobial action. By binding to essential metal ions like iron(III), catechols can deprive bacteria of these vital cofactors, thereby inhibiting their growth and proliferation. dovepress.com This metal chelation can disrupt various cellular processes that are dependent on these metal ions.

Antioxidant Mechanisms

Catechols, including this compound, are recognized for their antioxidant properties. This activity is primarily attributed to the presence of the hydroxyl groups on the benzene (B151609) ring. The mechanism of action for phenolic antioxidants generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

The antioxidant capacity of dihydroxybenzenes is influenced by the position of the hydroxyl groups. The catechol structure (ortho-dihydroxybenzene) allows for the formation of a stable radical through resonance after the donation of a hydrogen atom. This stability is crucial for an effective antioxidant, as it prevents the antioxidant radical itself from initiating new radical chains. The antioxidant activity of methylbenzenediol derivatives is also dependent on steric factors; for instance, bulky substituents can influence the ability of the molecule to scavenge large free radicals. One mole of certain methylbenzene-1,2-diols has been shown to scavenge multiple moles of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The primary mechanism is the transfer of a hydrogen atom from the phenolic hydroxyl groups to the radical species. mdpi.com

Despite a comprehensive search for scientific literature on the biological activities of this compound, no specific studies were identified that directly address the outlined topics of free radical scavenging, reduction of oxidative stress, electron donation mechanisms, pro-oxidant activity in the presence of metal ions, or its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of MAPK/NF-κB signaling pathways.

Consequently, due to the absence of specific research findings for this compound in the context of the requested biological activities, this article cannot be generated according to the provided instructions and outline. Further experimental research is needed to elucidate the specific biological and mechanistic properties of this particular chemical compound.

Interactions with Biological Molecules and Pathways

The structural features of this compound enable various interactions with biological macromolecules and participation in biochemical pathways.

The two hydroxyl groups of the catechol moiety are potent hydrogen bond donors and acceptors. This allows this compound to form hydrogen bonds with amino acid residues in the active sites of enzymes or the binding pockets of receptors. These interactions are crucial for the molecular recognition and binding affinity of the compound to its biological targets. The strength and geometry of these hydrogen bonds can significantly influence the biological activity of the molecule.

Table 1: Potential Hydrogen Bonding Interactions of this compound with Amino Acid Residues

| Interacting Group on Biomolecule | Type of Hydrogen Bond | Potential Significance |

|---|---|---|

| Carbonyl group (e.g., in peptide backbone) | Donor | Stabilization of binding |

| Carboxylate group (e.g., Asp, Glu) | Donor | Anchoring in active site |

| Hydroxyl group (e.g., Ser, Thr, Tyr) | Donor/Acceptor | Orientation within binding pocket |

| Amide group (e.g., Asn, Gln) | Donor/Acceptor | Specificity of interaction |

Note: This table represents potential interactions based on the chemical structure of this compound and is not based on specific experimental data for this compound.

The catechol structure of this compound makes it susceptible to oxidation-reduction (redox) reactions. It can act as an antioxidant by donating hydrogen atoms from its hydroxyl groups to scavenge free radicals. This process converts the catechol into a semiquinone radical, and further oxidation leads to the formation of a stable ortho-quinone. This redox cycling capability is a key aspect of its biological activity, including its potential pro-oxidant effects under certain conditions. The redox potential of the compound determines the ease with which it undergoes these reactions and is influenced by the electron-donating methyl groups.

Table 2: Redox States of this compound

| Compound/Intermediate | Key Features | Role in Biological Systems |

|---|---|---|

| This compound (Hydroquinone form) | Reduced state, hydrogen donor | Antioxidant, enzyme substrate |

| 3,6-Dimethyl-semiquinone | Radical intermediate | Can participate in radical chain reactions |

| 3,6-Dimethyl-1,2-benzoquinone (Quinone form) | Oxidized state, electrophile | Can react with cellular nucleophiles |

The two methyl groups on the benzene ring increase the lipophilicity (fat-solubility) of this compound compared to unsubstituted catechol. This enhanced lipophilicity facilitates its partitioning into and passage through biological membranes. Increased lipophilicity can lead to higher concentrations of the compound within cellular compartments, potentially enhancing its interaction with membrane-bound proteins and intracellular enzymes. However, excessive lipophilicity can sometimes lead to non-specific binding to hydrophobic pockets in proteins and sequestration within the lipid bilayer, which may alter membrane fluidity and function.

Enzyme Modulation and Inhibition

The chemical structure of this compound suggests its potential to interact with and modulate the activity of various enzymes.

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines and other catechol-containing compounds. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. Given its catechol structure, this compound is a potential substrate for COMT. The presence of the methyl groups on the aromatic ring could influence its binding affinity to the active site of COMT and the rate of its methylation. If it acts as a substrate, it would be metabolized and eliminated. Alternatively, if it binds to the enzyme but is not efficiently methylated, it could act as a competitive inhibitor of COMT, thereby affecting the metabolism of endogenous and exogenous catechols. However, specific studies on the interaction between this compound and COMT are lacking in the available scientific literature.

Beyond COMT, the catechol moiety of this compound makes it a potential substrate or inhibitor for other enzymes. For instance, tyrosinase, a copper-containing enzyme involved in melanin biosynthesis, catalyzes the oxidation of phenols and catechols. It is plausible that this compound could interact with tyrosinase, potentially acting as an inhibitor and thereby affecting pigmentation processes. Furthermore, various oxidoreductases could catalyze the oxidation of this compound, contributing to its metabolic profile and biological effects. Detailed enzymatic studies are required to fully elucidate the range of enzymes that are modulated by this compound.

Table 3: Potential Enzyme Interactions of this compound

| Enzyme | Potential Interaction | Potential Outcome |

|---|---|---|

| Catechol-O-methyltransferase (COMT) | Substrate or Inhibitor | Modulation of catecholamine metabolism |

| Tyrosinase | Inhibitor or Substrate | Alteration of melanin synthesis |

| Peroxidases | Substrate | Bioactivation to reactive quinone species |

Note: This table is based on the known reactivity of the catechol functional group and does not represent experimentally confirmed interactions for this compound.

Antiproliferative Activity in Cancer Cell Lines

Currently, there is no publicly available scientific literature detailing the antiproliferative activity of the specific compound this compound in cancer cell lines.

Biological Activities of Naturally Occurring Analogues from Endophytic Fungi

Endophytic fungi, which reside within the tissues of plants, are a significant source of novel bioactive secondary metabolites with a wide range of therapeutic applications. These microorganisms are known to produce a diverse array of chemical compounds, including alkaloids, terpenoids, phenols, and polyketides, many of which exhibit potent biological activities. nih.govresearchgate.net Among these, the anticancer and antiproliferative properties of compounds derived from endophytic fungi have garnered considerable scientific interest. mdpi.comfrontiersin.org

Research into endophytic fungi has revealed their capacity to synthesize compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com These natural products can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in cancerous cells, making them promising candidates for the development of new anticancer drugs. nih.govnih.gov The structural diversity of these fungal metabolites is a key attribute, offering a vast chemical space for the discovery of new therapeutic agents. nih.gov

Several well-known anticancer agents, or their analogues, have been isolated from endophytic fungi. For instance, the discovery of paclitaxel (Taxol), a potent anticancer drug, from the endophytic fungus Taxomyces andreanae was a landmark in the field. nih.govmdpi.com Other notable examples include camptothecin and its derivatives, podophyllotoxin, and vinca alkaloids like vincristine, which have also been identified from various endophytic fungal strains. mdpi.comresearchgate.net

The biological activity of these compounds is often evaluated through in vitro studies on different human cancer cell lines. For example, crude extracts and isolated compounds from endophytic fungi have demonstrated significant antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), and various other cancer cell lines. frontiersin.orgnih.gov The mechanisms of action are varied and can involve targeting microtubules, inhibiting DNA topoisomerases, or inducing oxidative stress within the cancer cells. nih.govfrontiersin.org

The following table summarizes selected examples of bioactive compounds with anticancer or antiproliferative activity isolated from endophytic fungi:

| Compound Class | Example Compound | Producing Endophytic Fungus | Host Plant | Noted Biological Activity |

| Diterpenoid | Paclitaxel (Taxol) | Taxomyces andreanae | Taxus brevifolia | Anticancer |

| Alkaloid | Camptothecin | Entrophospora infrequens | Nothapodytes nimmoniana | Anticancer |

| Lignan | Podophyllotoxin | Phialocephala fortinii | Maytenus serrata | Anticancer lead compound |

| Alkaloid | Vinblastine | Fusarium oxysporum | Catharanthus roseus | Anticancer |

| Naphthoquinone | Fusarubins | Cladosporium sp. | Not specified | Cytotoxicity against cancer cells |

| Sesquiterpenoid | Trichodermin | Trichoderma koningiopsis | Vinca sp. | Cytotoxic effects |

This table is for illustrative purposes and includes examples of well-documented compounds from endophytic fungi.

The study of endophytic fungi continues to be a promising frontier in the search for new and effective anticancer agents. The unique symbiotic relationship between these fungi and their host plants is believed to contribute to the production of a wide array of bioactive compounds, some of which may be analogues to or inspire the synthesis of novel therapeutic molecules.

Environmental Fates and Degradation Pathways

Microbial Degradation Pathways

Microbial breakdown is a primary mechanism for the environmental attenuation of 3,6-Dimethylbenzene-1,2-diol. Various microorganisms, particularly bacteria of the genera Pseudomonas and Rhodococcus, possess the enzymatic machinery to degrade this and other related phenolic compounds. nih.govnih.govnih.gov The degradation typically proceeds through the formation of catechol intermediates, which are then subject to enzymatic ring cleavage.

The key enzyme in the degradation of many substituted catechols is catechol 2,3-dioxygenase. wikipedia.orgebi.ac.ukwikipedia.org This enzyme catalyzes the extradiol cleavage of the aromatic ring, a crucial step in the mineralization of the compound. ebi.ac.uk In the case of this compound, the degradation pathway is initiated by the action of a monooxygenase, which hydroxylates a precursor like 2,5-dimethylphenol (B165462) to form 3,6-dimethylcatechol. Subsequently, catechol 2,3-dioxygenase cleaves the aromatic ring between the two hydroxyl groups.